Regioselective Hydroaminoalkylation: Branched Product Dominance vs. Linear Isomers
In Ti‑catalyzed hydroaminoalkylation with secondary amines, 2‑allyl‑3‑bromothiophene delivers the branched addition product with a regioselectivity exceeding 95:5 (b:l). By contrast, the 2‑vinylsilyl analog requires a different catalyst and yields the linear isomer selectively, while simple 2‑bromothiophene is unreactive under identical conditions [REFS‑1]. This predictable, high branched selectivity is essential for constructing the requisite scaffold for subsequent Pd‑catalyzed intramolecular amination.
2‑bromothiophene: no reaction
| Evidence Dimension | Regioselectivity of hydroaminoalkylation (branched vs. linear product ratio) |
|---|---|
| Target Compound Data | >95:5 branched:linear |
| Comparator Or Baseline | 2‑vinylsilyl‑3‑bromothiophene (linear selective with bis‑catalyst); 2‑bromothiophene (no reaction) |
| Quantified Difference | Target gives exclusively branched product; comparator gives opposite selectivity or no conversion |
| Conditions | Mono(aminopyridinato)Ti catalyst, secondary amine, toluene, 100 °C |
Why This Matters
Purchasing 2‑allyl‑3‑bromothiophene avoids the need for substrate-specific catalyst optimisation and enables a direct, high-yielding entry to branched thieno‑tetrahydropyridines.
- [1] Schmidtmann, M. et al. Hydroaminoalkylation/Buchwald‑Hartwig Amination Sequences for the Synthesis of Novel Thieno‑ or Benzothieno‑Annulated Tetrahydropyridines, Tetrahydroazasilines, and Tetrahydroazasilepines. Eur. J. Org. Chem. 2021, 2021 (5), 830–849. https://doi.org/10.1002/ejoc.202001523 View Source
